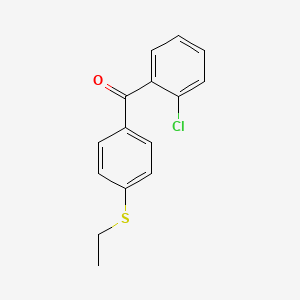

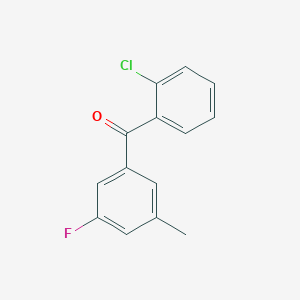

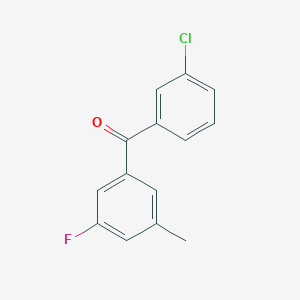

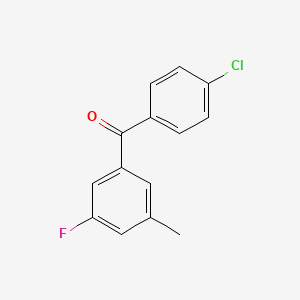

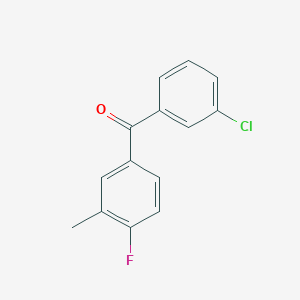

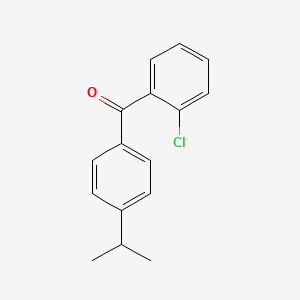

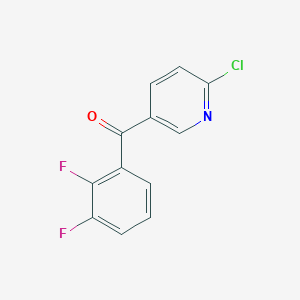

3-(3-氯苯基)-3'-甲基丙基苯甲酮

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including palladium-catalyzed reactions, electrochemical preparations, and reactions with Grignard reagents. For instance, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages, producing tetraarylethanes and diaryl phenylisochromanones . Electrochemical methods have also been used to prepare functionalized compounds, such as the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which involves electrooxidative double ene-type chlorination . Additionally, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was achieved using Grignard reagents and characterized by various spectroscopic methods and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was elucidated, revealing the molecular conformation and packing stabilized by intermolecular interactions . Similarly, the structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined and compared with molecular modeling results .

Chemical Reactions Analysis

The chemical reactivity of related compounds varies depending on their functional groups. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates reacted with alcohols to yield thiophene-2,4-diols, which upon further reactions produced ethers of thiotetronic and α-halogenothiotetronic acids . The presence of halogen substituents and other functional groups can significantly affect the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the dihedral angle between the mean planes of the 2-chlorophenyl and phenol rings in 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol was determined to be 87.4°, and the crystal structure featured O-H...O hydrogen bonds forming dimers . The copolymerization of trisubstituted ethylenes with styrene resulted in copolymers with high glass transition temperatures, indicating decreased chain mobility due to the dipolar character of the substituents .

科学研究应用

催化和反应机理

Wakui 等人 (2004) 的一项研究探讨了相关化合物 2-羟基-2-甲基丙基苯甲酮在钯催化反应中的催化性能。该研究表明类似化合物在通过 C-C 和 C-H 断裂促进多重芳基化过程中的潜力 (Wakui 等人,2004)。

合成技术和绿色化学

Amole 等人 (2019) 强调了使用 2-羟基丙基苯甲酮的碱催化克莱森-施密特缩合合成 α-甲基查耳酮衍生物。该研究强调了无溶剂研磨技术在化学合成中的效率,可能适用于 3-(3-氯苯基)-3'-甲基丙基苯甲酮等化合物 (Amole 等人,2019)。

环境科学与分析

Castillo 等人 (1997) 的工作涉及测定水和工业废水中酚类化合物,包括氯酚。他们的方法可适用于分析和监测环境样品中 3-(3-氯苯基)-3'-甲基丙基苯甲酮等化合物 (Castillo 等人,1997)。

有机合成和化学转化

Kasturi 和 Damodaran (1969) 讨论了 3-卤代和 3-乙氧基丙酸与 1,3-二甲氧基苯反应,导致形成可能在结构上与 3-(3-氯苯基)-3'-甲基丙基苯甲酮相关的化合物 (Kasturi 和 Damodaran,1969)。

抗菌剂和氧化反应

Zhang 和 Huang (2003) 研究了二氧化锰对氯苯等抗菌剂的氧化。他们的发现可能与在类似条件下了解 3-(3-氯苯基)-3'-甲基丙基苯甲酮的反应性和转化有关 (Zhang 和 Huang,2003)。

未来方向

属性

IUPAC Name |

3-(3-chlorophenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPAFZSWRHZPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644411 | |

| Record name | 3-(3-Chlorophenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898762-14-6 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。